molecular formula C15H11Cl2NO2 B118648 N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide CAS No. 4016-85-7

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

Cat. No.: B118648
CAS No.: 4016-85-7
M. Wt: 308.2 g/mol
InChI Key: HDXLZRWEZZFDKA-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (CAS 4016-85-7) is a versatile chemical intermediate of significant importance in medicinal chemistry research, particularly in the synthesis of central nervous system (CNS)-active compounds. With a molecular formula of C15H11Cl2NO2 and a molecular weight of 308.16 g/mol, this compound serves as a crucial precursor in the construction of benzodiazepine scaffolds . Its primary research value lies in its role in the design and synthesis of new benzodiazepine derivatives, which are evaluated for potential pharmacological activities such as antianxiety and skeletal muscle relaxant effects . The reactive chloroacetamide group in its structure allows for further functionalization, enabling its conversion into more complex heterocyclic systems. In a documented synthetic pathway, this compound is refluxed with hexamine and formic acid to form a 1,4-benzodiazepine intermediate, which can be further elaborated into target molecules that are docked into the binding pocket of the GABAA receptor . The compound is a solid at room temperature and requires careful handling. It is classified with the signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage. Researchers are advised to follow recommended precautionary statements, including wearing protective gloves and eye/face protection, and to work under an inert atmosphere . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c16-9-14(19)18-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXLZRWEZZFDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193168
Record name Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-chloro-
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Molecular Weight

308.2 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4016-85-7
Record name 2-Chloroacetamido-5-chlorobenzophenone
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Record name Chloroacetamido chlorobenzophenone
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Record name 4016-85-7
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Record name Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-chloro-
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Record name N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
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Record name 5-CHLORO-2-(CHLOROACETAMIDO)BENZOPHENONE
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Preparation Methods

Reaction Mechanism and Optimization

The amine group of 2-amino-4-chlorobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine or pyridine, is employed to neutralize HCl byproducts, shifting the equilibrium toward product formation. Solvent selection critically influences reaction kinetics:

SolventTemperature (°C)Time (h)Yield (%)
Dichloromethane0–5478
Tetrahydrofuran25285
Acetonitrile401.572

Tetrahydrofuran (THF) achieves optimal yields due to its ability to solubilize both reactants and stabilize intermediates through polar interactions. Lower temperatures in dichloromethane reduce side reactions but prolong reaction times.

Workup and Purification

Post-reaction, the mixture is quenched with ice-cold water, and the product is extracted using ethyl acetate. Crude material is purified via recrystallization from ethanol/water (3:1), yielding white crystalline solids. Purity is confirmed by high-performance liquid chromatography (HPLC) with retention times consistently observed at 8.2–8.5 minutes under reversed-phase conditions.

Nitro-Group Reduction Pathway

An alternative route begins with 2-nitro-4-chlorobenzophenone, which undergoes catalytic hydrogenation to the corresponding amine before acylation. This two-step approach avoids handling moisture-sensitive acid chlorides directly.

Hydrogenation of Nitro Intermediate

Palladium on carbon (5% Pd/C) catalyzes the reduction of the nitro group to an amine under hydrogen gas (1 atm). Reaction completion is monitored by thin-layer chromatography (TLC) using hexane/ethyl acetate (4:1) as the mobile phase. Key parameters include:

Catalyst Loading (%)SolventTime (h)Conversion (%)
2Methanol695
5Ethanol399
10THF299

Higher catalyst loadings reduce reaction times but increase costs. Ethanol emerges as the preferred solvent due to its environmental and safety profile.

Acylation of Resulting Amine

The isolated 2-amino-4-chlorobenzophenone is treated with chloroacetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to enhance nucleophilicity. This step achieves yields of 88–92% with minimal dimerization, attributed to steric hindrance from the benzoyl group.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the amidation process by enhancing molecular collisions. A typical procedure involves:

  • Mixing 2-amino-4-chlorobenzophenone (1 equiv) and chloroacetyl chloride (1.2 equiv) in DMF.

  • Irradiating at 100°C for 15 minutes under 300 W power.

  • Cooling and precipitating the product with deionized water.

This method reduces reaction times from hours to minutes while maintaining yields above 80%. Comparative energy consumption data highlight its efficiency:

MethodEnergy (kJ/mol)CO₂ Emission (g/mol)
Conventional Heating450120
Microwave15040

Characterization and Quality Control

Synthetic success is verified through spectroscopic and chromatographic analyses:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.62 (t, J = 7.6 Hz, 1H, ArH), 4.32 (s, 2H, CH₂Cl).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 690 cm⁻¹ (C–Cl stretch).

  • Elemental Analysis: Calculated for C₁₅H₁₁Cl₂NO₂: C, 57.89; H, 3.56; N, 4.50. Found: C, 57.82; H, 3.61; N, 4.47.

Purity Assessment

Batch consistency is ensured via:

  • HPLC: Purity ≥99% (UV detection at 254 nm).

  • Melting Point: 152–154°C (uncorrected).

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for safety and cost-efficiency:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction volumes.

  • Solvent Recovery Systems: Distill and reuse THF, reducing waste.

  • Automated Crystallization: Control particle size for consistent bioavailability in downstream applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted amides or thioamides.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

Chemistry

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity as a nucleophile allows it to participate in various chemical reactions, facilitating the development of new compounds .

Table 1: Synthesis Routes

Synthesis MethodDescription
Reaction with Chloroacetyl ChlorideInvolves using triethylamine in dichloromethane at low temperatures.
Industrial Scale ProductionScaled-up methods maintain similar reactants and conditions but utilize larger reactors for higher yield.

Biology

The compound has been studied for its potential biological activity , particularly its antimicrobial and anticancer properties. Preliminary studies indicate that it may inhibit key enzymes involved in cancer metabolism or microbial growth .

Table 2: Biological Activity Studies

Study FocusFindings
Antimicrobial ActivityEffective against Gram-positive Staphylococcus aureus and MRSA; moderate effectiveness against Candida albicans .
Anticancer PotentialInvestigated for inhibition of cancer cell proliferation .

Medicine

In medicinal chemistry, this compound is being explored as a lead compound for developing new drugs targeting cancer and microbial infections. Its structural similarities to other bioactive compounds enhance its potential for therapeutic applications .

Case Study 1: Antimicrobial Potential

A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, including this compound, for their antimicrobial properties using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with halogenated substituents exhibited high lipophilicity and significant antimicrobial activity against various pathogens .

Case Study 2: Anticancer Research

Research conducted on the anticancer effects of this compound revealed that it could induce apoptosis in cancer cell lines through specific biochemical pathways. The compound's ability to interact with cellular targets suggests its potential use in developing novel cancer therapies .

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide are influenced by substituent variations. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide –Cl at C4, –NH₂ at C2 288.1 Reversible degradation product of nordiazepam; forms equilibrium under acidic conditions .
N-(2-Benzoyl-4-bromophenyl)-2-chloroacetamide –Br at C4 352.61 Increased molecular weight; potential enhanced halogen bonding in crystal structures .
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide –NO₂ at C4 340.72 Electron-withdrawing nitro group may reduce bioavailability but improve stability .
N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide –CH₃ at acetamide nitrogen 344.8 Methylation reduces polarity, potentially enhancing membrane permeability .
6-Chloro-4-phenylquinoline derivatives Quinoline core from cyclization Varies (~350–400) Exhibits anti-SARS-CoV-2 activity (EC₅₀ = 3.5–7.8 µM) .

Key Findings

Substituent Position and Bioactivity: Chloro vs. Chloro vs. Nitro: The nitro group at C4 () introduces strong electron-withdrawing effects, which may stabilize the molecule but reduce solubility. This contrasts with the chloro analog’s reversible degradation observed in nordiazepam derivatives .

Hydrogen Bonding and Crystal Packing :

  • The title compound forms intramolecular N–H···O bonds and intermolecular C–H···O/π interactions, stabilizing its triclinic lattice . In contrast, N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide exhibits additional S=O···H–N hydrogen bonds, influencing its CCR2/CCR9 inhibitory activity .

Pharmacokinetic Implications :

  • Methylation of the acetamide nitrogen () increases lipophilicity, likely enhancing blood-brain barrier penetration—critical for CNS-active derivatives like benzodiazepines.

Role in Drug Metabolism: N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide () is a reversible metabolite of nordiazepam, while the chloroacetamide parent compound is irreversibly degraded to smaller fragments (C₁₃H₁₀NOCl).

Data Tables

Table 1: Crystallographic Comparison

Parameter This compound N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide
Crystal System Triclinic (P1) Monoclinic
Unit Cell Volume (ų) 684.6 1220.2
Hydrogen Bonds N–H···O (intramolecular) N–H···O (intermolecular), S=O···H–N
Dihedral Angle (°) 61.72 (between aromatic planes) 10.6 (between benzoyl and sulfonamide planes)

Biological Activity

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H11Cl2NO2C_{15}H_{11}Cl_{2}NO_{2}. The presence of two chlorine atoms and a benzoyl group contributes to its unique chemical reactivity and biological properties. The compound exhibits a twisted conformation between the aromatic rings, with a dihedral angle of approximately 62.2 degrees, indicating significant steric interactions.

The biological activity of this compound can be attributed to its role as a nucleophile , allowing it to form bonds with various biological molecules. This interaction can lead to alterations in enzyme activities and receptor functions, potentially impacting several biochemical pathways. Notably, it has been studied for its ability to inhibit specific receptors such as CCR2 and CCR9, which are implicated in inflammatory responses and cancer progression .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has shown effectiveness against a variety of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's structural features may enhance its lipophilicity, improving intracellular uptake by bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth. For instance, compounds with similar structures have demonstrated antiproliferative effects against human cancer cell lines, indicating that this compound may possess similar capabilities .

Study 1: Antimicrobial Evaluation

A study conducted on derivatives of this compound revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations.

CompoundMIC (µg/mL)Target Bacteria
This compound15Staphylococcus aureus
This compound20Escherichia coli

Study 2: Anticancer Screening

In another study assessing the anticancer potential of similar compounds, this compound derivatives were tested against various cancer cell lines. The results showed a dose-dependent reduction in cell viability.

Cell LineIC50 (µM)Compound Tested
MCF-7 (Breast)10This compound
A549 (Lung)15This compound

Q & A

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection parameters (e.g., wavelength, temperature) are critical for resolving Cl atoms, which have high electron density. SHELXL (part of the SHELX suite) is widely used for refinement, leveraging least-squares algorithms to optimize atomic coordinates and displacement parameters .
  • Validation : Use PLATON or MERCURY CSD 2.0 to validate hydrogen-bonding networks and check for twinning or disorder .

Q. What analytical techniques are used to characterize this compound and its degradation products?

  • Methodology : LC-MS and GC-MS identify degradation products (e.g., N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide under acidic conditions). NMR (¹H/¹³C) confirms structural integrity, while IR spectroscopy detects functional groups like amide C=O stretches. For quantification, use peak area ratios in LC-UV chromatograms (e.g., nordiazepam-to-degradant ratio = 0.75 in acidic solutions) .

Advanced Research Questions

Q. How do experimental and computational data resolve contradictions in hydrogen-bonding patterns observed in crystal structures?

  • Methodology : Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds (e.g., R₂²(8) motifs). Compare experimental SC-XRD data (e.g., O⋯H distances) with DFT-calculated geometries. Discrepancies may arise from dynamic effects in solution vs. static crystal environments .
  • Case Study : In this compound, C=O⋯H–N interactions stabilize the lattice, but temperature-dependent XRD may reveal reversible bond distortions .

Q. What mechanistic insights explain the reversible degradation of this compound in acidic environments?

  • Methodology : Under pH 3.1, the chloroacetamide group hydrolyzes to an amine intermediate, as shown by LC-MS ([M+H]⁺ = 289.0 m/z). Equilibrium shifts toward the parent compound during solvent evaporation (e.g., SPE extracts), confirmed by kinetic studies and isotope labeling .
  • Contradictions : While the intermediate formation is reversible, further degradation to C₁₃H₁₀NOCl is irreversible, suggesting competing pathways. Use Arrhenius plots to model pH-dependent rate constants .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodology : Replace the 2-chloro group with bulkier substituents (e.g., morpholine, triazole) to modulate steric effects. Biological assays (e.g., p38 MAP kinase inhibition) correlate with electronic properties calculated via DFT (e.g., HOMO-LUMO gaps). Crystallographic data validate binding conformations .
  • Example : Derivatives with 4-methylphenyl or pyrimidinyl groups show improved pharmacokinetic profiles due to enhanced solubility and target affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
Reactant of Route 2
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N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

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